Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula and a molecular weight of 268.02 g/mol. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzoate structure. It is commonly used in organic synthesis and has applications in various scientific fields, including medicinal chemistry and agrochemical research.
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate can be sourced from chemical suppliers and is classified under organic compounds, specifically as an aromatic ester. It is part of a broader category of benzoate derivatives that exhibit diverse reactivity due to their functional groups.
Methods and Technical Details
The synthesis of methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate typically involves several steps, including:
The molecular structure of methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate can be represented using various notations:
InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3
COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
These representations highlight the arrangement of atoms within the molecule, including the positions of chlorine, fluorine, and nitro groups relative to the benzoate moiety.
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate participates in various chemical reactions:
The major products from these reactions include:
The mechanism of action for methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate varies depending on its application:
The purity of commercially available methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is often around 95%, ensuring its suitability for research purposes.
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: